molecular formula C13H20ClN3O2 B14758531 tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate

Cat. No.: B14758531
M. Wt: 285.77 g/mol
InChI Key: KBEDBTORMCDDGY-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the pyrimidine ring.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidine ring or the carbamate linkage.
  • Chemical Properties: Variations in reactivity, stability, and solubility.
  • Applications: Each compound may have unique applications based on its specific chemical structure and properties.

Conclusion

tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its mechanism of action and applications could uncover new opportunities for its use in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate

InChI

InChI=1S/C13H20ClN3O2/c1-12(2,3)17(11(18)19-13(4,5)6)10-15-8-7-9(14)16-10/h7-8H,1-6H3

InChI Key

KBEDBTORMCDDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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